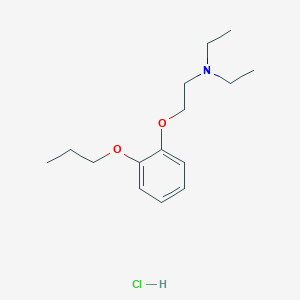![molecular formula C16H25ClN2O2 B4399639 1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399639.png)
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride
Overview
Description
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in 1929, but its recreational use became prevalent in the early 2000s. It is a highly addictive drug that is known to cause severe health problems and is illegal in many countries. However, MEPHEDRONE has also been used in scientific research due to its potential therapeutic properties.
Mechanism of Action
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride acts as a releasing agent of dopamine, serotonin, and norepinephrine. It works by blocking the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also affects the levels of various neurotransmitters in the brain, leading to changes in mood and behavior. Long-term use of this compound can cause damage to the brain, heart, and other organs.
Advantages and Limitations for Lab Experiments
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride has been used in scientific research due to its potential therapeutic properties. However, its recreational use and potential for addiction make it difficult to use in laboratory experiments. The illegal nature of the drug also makes it difficult to obtain and study.
Future Directions
There are many potential future directions for research on 1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride. One area of interest is its potential use as a treatment for addiction to other drugs. Another area of research is its potential use in treating depression, anxiety, and post-traumatic stress disorder. Further studies are needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
Scientific Research Applications
1-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride has been used in scientific research to study its potential therapeutic properties. It has been found to have an effect on the central nervous system, and studies have shown that it may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder. This compound has also been studied for its potential use in treating addiction to other drugs.
properties
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-16(19)14-4-6-15(7-5-14)20-13-12-18-10-8-17(2)9-11-18;/h4-7H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSVPDKSXUDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)



![4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)
![2-[(dicyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4399585.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4399587.png)


![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride](/img/structure/B4399619.png)
![2-bromo-5-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B4399625.png)

